
3-Fluoro-4-(methylthiomethoxy)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(methylthiomethoxy)phenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a fluoro group and a methylthiomethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methylthiomethoxy)phenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-4-(methylthiomethoxy)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The fluoro and methylthiomethoxy groups can be reduced under specific conditions.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and boron reagents such as bis(pinacolato)diboron.
Major Products:
Oxidation: Phenols.
Reduction: Fluorinated and methylthiomethoxy-substituted aromatic compounds.
Substitution: Biaryl compounds formed through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(methylthiomethoxy)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
Biology: Potential use in the development of biologically active molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(methylthiomethoxy)phenylboronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The fluoro and methylthiomethoxy groups can influence the reactivity and selectivity of the reaction by altering the electronic properties of the aromatic ring .
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Fluoro-4-(methylthio)phenylboronic acid
Comparison: 3-Fluoro-4-(methylthiomethoxy)phenylboronic acid is unique due to the presence of both a fluoro group and a methylthiomethoxy group on the aromatic ring. This combination of substituents can enhance the compound’s reactivity and selectivity in cross-coupling reactions compared to similar compounds that lack one or both of these groups .
Eigenschaften
CAS-Nummer |
958454-09-6 |
|---|---|
Molekularformel |
C8H10BFO3S |
Molekulargewicht |
216.04 g/mol |
IUPAC-Name |
[3-fluoro-4-(methylsulfanylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BFO3S/c1-14-5-13-8-3-2-6(9(11)12)4-7(8)10/h2-4,11-12H,5H2,1H3 |
InChI-Schlüssel |
PCHYHHPNTHQPEP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)OCSC)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



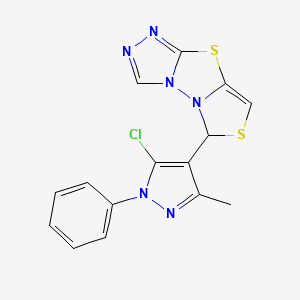

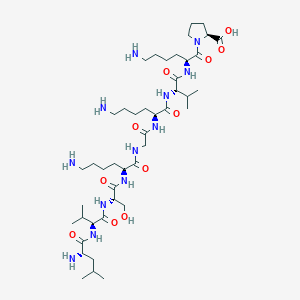
![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B15174481.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester](/img/structure/B15174483.png)
![2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B15174484.png)

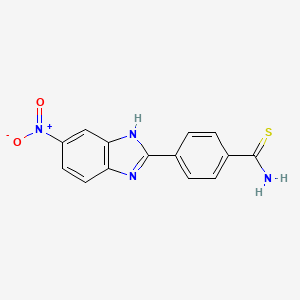
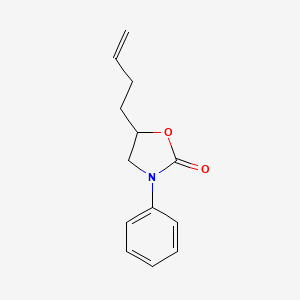
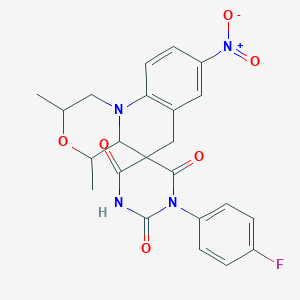
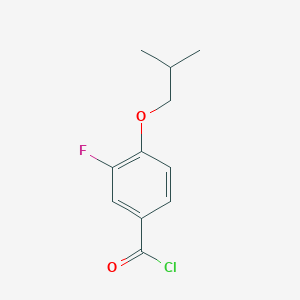
![Methyl 3-[({5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}carbonyl)amino]benzoate](/img/structure/B15174518.png)
![2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-1H-benzimidazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15174520.png)
